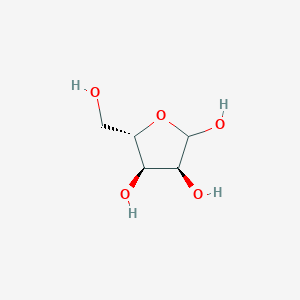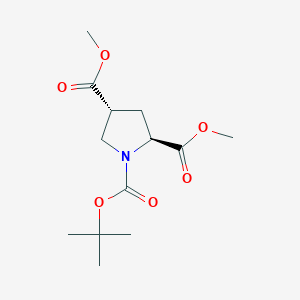
N-(3-Chloro-2-hydroxypropyl)acetamide
Übersicht
Beschreibung
“N-(3-Chloro-2-hydroxypropyl)acetamide” is a chemical compound with the molecular formula C5H10ClNO2 . It has an average mass of 151.591 Da and a monoisotopic mass of 151.040009 Da . It is also known by other names such as “Acetamide, N-(3-chloro-2-hydroxypropyl)-” and "rac-N-(2-hydroxy-3-chloropropyl)acetamide" .
Molecular Structure Analysis
The molecular structure of “N-(3-Chloro-2-hydroxypropyl)acetamide” consists of 5 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be found in databases like ChemSpider .Physical And Chemical Properties Analysis
“N-(3-Chloro-2-hydroxypropyl)acetamide” has a molecular weight of 151.59100 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
Potential Pesticide Applications N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide derivatives, including compounds similar to N-(3-Chloro-2-hydroxypropyl)acetamide, have been explored for their potential as pesticides. New X-ray powder diffraction data for these compounds has been reported, highlighting their structural characteristics and potential in agricultural applications (Olszewska, Tarasiuk, & Pikus, 2009).
Chemical Synthesis and Applications The regioselective ring opening reaction of epichlorohydrin with acetic acid to synthesize 3-chloro-2-hydroxypropyl acetate, a derivative of N-(3-Chloro-2-hydroxypropyl)acetamide, has been studied. This compound has wide applications in producing various epoxy resins and reactive polymers used for coating metal, leather, paper, and wood (Yadav & Surve, 2013).
Synthesis and Characterization The synthesis and characterization of similar compounds to N-(3-Chloro-2-hydroxypropyl)acetamide have been documented. For example, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through multiple chemical steps, and its molecular structure was identified using various spectroscopic techniques (Zhong-cheng & Wan-yin, 2002).
Antimalarial Drug Synthesis N-(2-Hydroxyphenyl)acetamide, a related compound, is an intermediate for the complete natural synthesis of antimalarial drugs. Studies have explored chemoselective monoacetylation processes for its production, which is critical for developing effective antimalarial therapies (Magadum & Yadav, 2018).
Involvement in Herbicide Degradation Compounds like acetochlor, closely related to N-(3-Chloro-2-hydroxypropyl)acetamide, undergo N-Deethoxymethylation, a key step in their biodegradation. This process involves a cytochrome P450 system and is crucial in understanding the environmental impact and degradation pathways of herbicides (Wang et al., 2015).
Eigenschaften
IUPAC Name |
N-(3-chloro-2-hydroxypropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2/c1-4(8)7-3-5(9)2-6/h5,9H,2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJZCAOMAPZUFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461158 | |
| Record name | N-(3-Chloro-2-hydroxypropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-2-hydroxypropyl)acetamide | |
CAS RN |
3920-11-4 | |
| Record name | N-(3-Chloro-2-hydroxypropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Hexahydro-7-[(4-nitrophenyl)methyl]-2H-azepin-2-one](/img/structure/B1624830.png)

![3-(2-aminoethyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1624833.png)






![1-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B1624845.png)